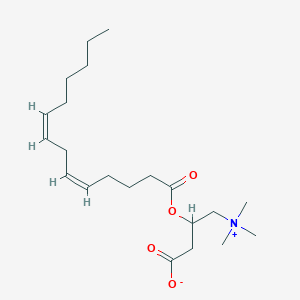

(5Z,8Z)-tetradecadienoylcarnitine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(5Z,8Z)-tetradecadienoylcarnitine is a compound classified as an O-tetradecadienoylcarnitine, having (5Z,8Z)-tetradecadienoyl as the acyl substituent. It is a long-chain acylcarnitine, generally formed through esterification with long-chain fatty acids obtained from the diet . This compound plays a significant role in fatty acid metabolism, particularly in the transport of fatty acids across the mitochondrial membrane for energy production .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (5Z,8Z)-tetradecadienoylcarnitine typically involves the esterification of (5Z,8Z)-tetradecadienoic acid with carnitine. This reaction is catalyzed by carnitine palmitoyltransferase enzymes. The key synthetic step involves cross-coupling of a propargyl derivative with a terminal acetylene in the presence of equimolar amounts of copper (I) to form a polyacetylene, which is then hydrogenated to produce the polyene with double bonds primarily in the Z-configuration .

Industrial Production Methods: The compound is commercially available for research purposes.

Analyse Chemischer Reaktionen

Types of Reactions: (5Z,8Z)-tetradecadienoylcarnitine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify the double bonds in the compound.

Substitution: The ester bond can be hydrolyzed and substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon as a catalyst.

Substitution: Acidic or basic hydrolysis conditions can be used to break the ester bond.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized metabolites, while reduction can result in saturated derivatives .

Wissenschaftliche Forschungsanwendungen

Role in Fatty Acid Metabolism

(5Z,8Z)-tetradecadienoylcarnitine facilitates the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. This process is crucial for maintaining cellular energy levels and metabolic homeostasis. The compound acts as an ester formed through the reaction of carnitine and tetradecadienoic acid, allowing for efficient fatty acid transport across mitochondrial membranes .

Biomarker for Metabolic Disorders

Research indicates that levels of this compound are elevated in individuals with insulin resistance and type 2 diabetes mellitus. This elevation suggests its potential as a biomarker for these conditions, providing insights into metabolic dysregulation . Studies have shown that altered levels of acylcarnitines can indicate inherited disorders of long-chain fatty acid metabolism, making this compound a candidate for further investigation in clinical settings .

Implications in Cardiovascular Health

The compound has been studied in the context of cardiovascular diseases. Elevated acylcarnitine levels, including this compound, have been linked to acute myocardial infarction and other cardiovascular conditions. Multi-omics studies have identified specific acylcarnitines as potential markers for cardiovascular events, indicating their role in lipid metabolism and heart health .

Exercise Physiology

In exercise physiology research, this compound serves as an important metabolite associated with fuel partitioning during physical activity. Studies have demonstrated that exercise induces changes in plasma acylcarnitines, including this compound, which may reflect shifts in energy substrate utilization during different intensities of exercise .

Therapeutic Potential

The therapeutic applications of this compound are being explored in various contexts:

- Metabolic Disorders : Its role in improving insulin sensitivity suggests potential use in treatments for obesity and related metabolic disorders.

- Supplementation : As part of dietary supplements aimed at enhancing fatty acid metabolism, it may support weight management and energy production .

- Neurological Disorders : Preliminary studies indicate that alterations in acylcarnitine profiles may be linked to neurodegenerative diseases such as Alzheimer’s disease .

Data Table: Summary of Applications

Case Studies and Research Findings

- Insulin Resistance Study : A study involving insulin-resistant individuals showed that this compound levels were significantly higher post-exercise compared to baseline measurements. This suggests its role as a marker for metabolic response to physical activity .

- Cardiovascular Research : In a multi-omics investigation into acute myocardial infarction, researchers identified distinct profiles of acylcarnitines, including this compound, which could help predict cardiovascular risk factors .

- Exercise-Induced Changes : A study on exercise-induced plasma acylcarnitines found that this compound increased significantly during sub-maximal exercise tests, indicating its involvement in energy metabolism during physical exertion .

Wirkmechanismus

The mechanism of action of (5Z,8Z)-tetradecadienoylcarnitine involves its role in fatty acid transport across the mitochondrial membrane. The compound is esterified with long-chain fatty acids, allowing them to be transported into the mitochondria for β-oxidation and energy production. This process is facilitated by carnitine palmitoyltransferase enzymes and carnitine acylcarnitine translocase .

Vergleich Mit ähnlichen Verbindungen

- (7Z,10Z)-hexadecadienoylcarnitine

- (5Z,8Z,11Z)-icosatrienoate

Comparison: (5Z,8Z)-tetradecadienoylcarnitine is unique due to its specific double bond configuration and chain length. Compared to (7Z,10Z)-hexadecadienoylcarnitine, it has a different position of double bonds, which can affect its interaction with enzymes and receptors. Similarly, (5Z,8Z,11Z)-icosatrienoate has an additional double bond, which can influence its metabolic pathways and biological activity .

Biologische Aktivität

(5Z,8Z)-tetradecadienoylcarnitine is a long-chain acylcarnitine that plays a significant role in fatty acid metabolism and mitochondrial function. This compound is synthesized through the esterification of (5Z,8Z)-tetradecadienoic acid with carnitine, primarily catalyzed by carnitine palmitoyltransferase enzymes. Its unique structure, characterized by specific double bond configurations, influences its biological activity and potential therapeutic applications.

The primary biological function of this compound involves its role in transporting long-chain fatty acids across the mitochondrial membrane. This transport is crucial for the process of β-oxidation, where fatty acids are broken down to produce energy. The compound facilitates this transport by forming acylcarnitines, which are then shuttled into the mitochondria via carnitine acylcarnitine translocase. This mechanism underscores its importance in energy metabolism and highlights its potential implications in metabolic disorders.

Research Findings

Recent studies have explored the implications of this compound in various biological contexts:

- Fatty Acid Metabolism : Research indicates that this compound is involved in regulating fatty acid oxidation rates, particularly under conditions of metabolic stress or altered dietary intake. For instance, increased levels of long-chain acylcarnitines like this compound have been associated with insulin resistance and type 2 diabetes mellitus, suggesting a link between its accumulation and metabolic dysregulation .

- Mitochondrial Function : Studies have shown that this compound may enhance mitochondrial function by optimizing fatty acid delivery for β-oxidation. This is particularly relevant in conditions such as obesity and metabolic syndrome, where mitochondrial efficiency is often compromised .

- Potential Therapeutic Applications : The compound is being investigated for its potential role in therapies targeting metabolic disorders. Its ability to influence energy production pathways makes it a candidate for developing supplements aimed at improving metabolic health .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with similar acylcarnitines can be insightful:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| (7Z,10Z)-Hexadecadienoylcarnitine | Longer chain length; different double bond positions | Similar role in fatty acid transport and metabolism |

| (5Z,8Z,11Z)-Icosatrienoate | Additional double bond; longer chain | Influences different metabolic pathways |

Case Studies

- Metabolic Disorders : A study on individuals with insulin resistance revealed that elevated levels of various acylcarnitines, including this compound, correlated with poor metabolic outcomes. This suggests that monitoring levels of this compound could serve as a biomarker for metabolic health .

- Exercise Physiology : Research examining exercise-induced changes in plasma acylcarnitines found that this compound levels increased significantly post-exercise, indicating its role as a fuel source during physical activity . This finding emphasizes the importance of this compound in energy metabolism during exercise.

Eigenschaften

IUPAC Name |

3-[(5Z,8Z)-tetradeca-5,8-dienoyl]oxy-4-(trimethylazaniumyl)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H37NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4/h9-10,12-13,19H,5-8,11,14-18H2,1-4H3/b10-9-,13-12- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUVFPFCXKWJQA-UTJQPWESSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.